(2E)-N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide
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Overview
Description
(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazinecarbonyl group, and a dimethoxyphenyl group
Scientific Research Applications
(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Compounds from Knoevenagel Condensation: These compounds are synthesized through a well-known organic reaction and share some structural similarities.
Uniqueness
(2E)-N-({N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(furan-2-YL)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-15-7-5-13(10-16(15)25-2)11-20-21-18(23)12-19-17(22)8-6-14-4-3-9-26-14/h3-11H,12H2,1-2H3,(H,19,22)(H,21,23)/b8-6+,20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSYTGMZMWCIQV-LVBIJHPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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